molecular formula C17H24F2N2O2 B5223144 (3'R*,4'R*)-1'-(3,4-difluorobenzyl)-1,4'-bipiperidine-3',4-diol

(3'R*,4'R*)-1'-(3,4-difluorobenzyl)-1,4'-bipiperidine-3',4-diol

Numéro de catalogue B5223144
Poids moléculaire: 326.4 g/mol
Clé InChI: QIHBKPVCFRRSDG-IAGOWNOFSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

(3'R*,4'R*)-1'-(3,4-difluorobenzyl)-1,4'-bipiperidine-3',4-diol, commonly known as DFB, is a synthetic compound that has shown promising results in scientific research. DFB is a bipiperidine derivative that has been extensively studied for its potential use in the treatment of various diseases. The compound has been shown to have a unique mechanism of action that makes it an attractive candidate for further research.

Mécanisme D'action

DFB acts as an antagonist at the dopamine D3 receptor, which is involved in the reward pathway in the brain. By blocking this receptor, DFB reduces the rewarding effects of drugs of abuse, making it an attractive candidate for addiction treatment. Additionally, DFB has been shown to increase levels of brain-derived neurotrophic factor (BDNF), which is involved in the growth and survival of neurons.
Biochemical and Physiological Effects:
DFB has been shown to have a number of biochemical and physiological effects. Studies have shown that DFB can reduce drug-seeking behavior, increase BDNF levels, and improve cognitive function. Additionally, DFB has been shown to have neuroprotective effects, making it a potential treatment for neurodegenerative diseases.

Avantages Et Limitations Des Expériences En Laboratoire

One of the main advantages of DFB is its unique mechanism of action. By targeting the dopamine D3 receptor, DFB has the potential to be more effective than other addiction treatments that target different receptors. Additionally, DFB has been shown to have neuroprotective effects, making it a potential treatment for a variety of neurological disorders. However, one limitation of DFB is that it has not yet been tested in humans, so its safety and efficacy in humans is not yet known.

Orientations Futures

There are a number of potential future directions for research on DFB. One area of interest is in the development of DFB analogs that may have improved efficacy and/or reduced side effects. Additionally, further research is needed to determine the safety and efficacy of DFB in humans. Finally, DFB may have potential applications in the treatment of a variety of neurological disorders, so further research in this area is warranted.
Conclusion:
In conclusion, (3'R*,4'R*)-1'-(3,4-difluorobenzyl)-1,4'-bipiperidine-3',4-diol, or DFB, is a synthetic compound that has shown promising results in scientific research. DFB has a unique mechanism of action that makes it an attractive candidate for further research in the treatment of addiction and neurological disorders. While there are still limitations and unknowns surrounding DFB, further research in this area has the potential to yield significant benefits.

Méthodes De Synthèse

DFB can be synthesized using a variety of methods. One of the most common methods involves the reaction of 3,4-difluorobenzylamine with 1,4-bis(3,4-dimethoxyphenyl)-2,3-dimethyl-1,4-butanedione in the presence of a base. The resulting product is then reduced using sodium borohydride to yield DFB.

Applications De Recherche Scientifique

DFB has been extensively studied for its potential use in the treatment of various diseases. One of the most promising applications of DFB is in the treatment of addiction. Studies have shown that DFB can reduce drug-seeking behavior in rats, suggesting that it may be effective in treating addiction in humans. Additionally, DFB has been shown to have neuroprotective effects, making it a potential treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's.

Propriétés

IUPAC Name

(3R,4R)-1-[(3,4-difluorophenyl)methyl]-4-(4-hydroxypiperidin-1-yl)piperidin-3-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24F2N2O2/c18-14-2-1-12(9-15(14)19)10-20-6-5-16(17(23)11-20)21-7-3-13(22)4-8-21/h1-2,9,13,16-17,22-23H,3-8,10-11H2/t16-,17-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIHBKPVCFRRSDG-IAGOWNOFSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1O)C2CCN(CC2O)CC3=CC(=C(C=C3)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(C[C@H]([C@@H]1N2CCC(CC2)O)O)CC3=CC(=C(C=C3)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24F2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.